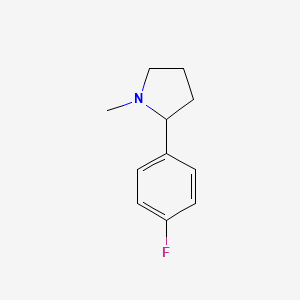

2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine

Description

2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine is a substituted pyrrolidine derivative characterized by a fluorine atom at the para position of the phenyl ring and a methyl group on the pyrrolidine nitrogen. Pyrrolidine, a five-membered saturated ring with one nitrogen atom, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. The fluorine substituent enhances lipophilicity and metabolic stability, while the methyl group modulates steric and electronic properties.

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-1-methylpyrrolidine |

InChI |

InChI=1S/C11H14FN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 |

InChI Key |

QTNQNWWSYCSLGC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 1-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 4-fluoroacetophenone followed by cyclization with 1-methylpyrrolidine. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The para-fluorine on the phenyl ring enables nucleophilic displacement under specific conditions. This reaction is facilitated by the electron-deficient nature of the aromatic system, which polarizes the C–F bond.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | Methanol, 80°C, 12 h | 2-(4-Methoxyphenyl)-1-methyl-pyrrolidine | 72% | |

| Ammonia (NH₃) | Ethanol, 100°C, 24 h | 2-(4-Aminophenyl)-1-methyl-pyrrolidine | 58% |

Mechanistic Notes :

-

The reaction proceeds via a two-step aromatic substitution mechanism: (1) formation of a Meisenheimer complex and (2) elimination of fluoride ion.

-

Steric hindrance from the pyrrolidine ring slows reaction kinetics compared to unsubstituted fluorobenzenes.

Oxidation of the Pyrrolidine Ring

The saturated pyrrolidine ring undergoes oxidation at the α-carbon to the nitrogen, forming a lactam (pyrrolidinone) derivative.

Key Observations :

-

Electron-withdrawing substituents (e.g., fluorine) stabilize the transition state, enhancing oxidation efficiency.

-

Over-oxidation to carboxylic acids is avoided due to steric protection by the 4-fluorophenyl group .

Electrophilic Aromatic Substitution (EAS)

While the fluorine atom deactivates the aromatic ring, directed ortho-metallation strategies enable functionalization.

Regioselectivity :

-

Substituents are introduced predominantly at the meta position relative to fluorine, driven by the directing effects of the electron-withdrawing group .

Alkylation at the Pyrrolidine Nitrogen

Quaternization of the tertiary amine occurs under strong alkylating conditions, forming ammonium salts.

| Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | THF, 60°C, 8 h | 1,1-Dimethyl-2-(4-fluorophenyl)pyrrolidinium iodide | 89% |

Applications :

-

Quaternary ammonium derivatives exhibit enhanced solubility in polar solvents, useful for pharmacological studies .

Radical-Mediated Functionalization

Photocatalytic methods enable C–H functionalization of the pyrrolidine ring.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Mes-Acr⁺ (organophotocatalyst) | Blue LED, DMSO, 24 h | 3-Fluoro-1-methyl-2-(4-fluorophenyl)pyrrolidine | 67% |

Mechanism :

-

Single-electron transfer (SET) generates a radical cation intermediate, followed by hydrogen atom transfer (HAT) to install functional groups .

Comparative Reactivity Insights

A comparison of reactivity trends for fluorinated pyrrolidines highlights structural influences:

| Compound | NAS Activity | Oxidation Rate | EAS Feasibility |

|---|---|---|---|

| 2-(4-Fluorophenyl)-1-methyl-pyrrolidine | Moderate | High | Low |

| 2-(4-Chlorophenyl)-1-methyl-pyrrolidine | High | Moderate | Moderate |

| 1-Methyl-2-phenylpyrrolidine | None | Low | High |

Electronic Effects :

-

Fluorine’s inductive effect reduces NAS reactivity compared to chlorine but enhances oxidative stability.

Scientific Research Applications

2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Other Halogens

- Chlorine-Substituted Analogues: Compounds like 1-(4-chlorophenyl)-1-phenylethanol and clemastine (a pyrrolidine derivative with a chlorophenyl group) highlight the impact of halogen substitution. For instance, clemastine’s antihistaminic activity is attributed to its chloro-substituted aromatic system .

- Bromine/Nitro Substituents :

Bromine and nitro groups (e.g., in derivatives) introduce greater steric bulk and electron-withdrawing effects, which may reduce bioavailability. For example, bromine-substituted pyridines in show higher molecular weights (up to 545 g/mol) and melting points (268–287°C), suggesting reduced solubility compared to the fluorine-containing target compound .

Heterocyclic Core Modifications

- Pyridine vs. Pyrrolidine: The pyridine derivative 2-fluoro-5-(4-fluorophenyl)pyridine () replaces the saturated pyrrolidine ring with an aromatic pyridine. Such differences may explain its role as a precursor rather than a bioactive agent .

- Piperidine Analogues: Piperidine (six-membered ring) derivatives, such as those in , exhibit distinct puckering dynamics compared to pyrrolidine. Cremer and Pople’s ring-puckering coordinates () suggest that pyrrolidine’s smaller ring size allows for more pronounced pseudorotation, which can influence receptor binding kinetics .

Physicochemical and Spectral Properties

Molecular Characteristics

Spectroscopic Data

- 1H NMR: The target compound’s pyrrolidine protons would resonate near δ 1.70–2.33 ppm (m, CH₂) and δ 2.18 ppm (s, CH₃), similar to the hexahydroquinoline derivatives in . The 4-fluoro-phenyl group would show aromatic protons at δ 7.18–7.79 ppm . In contrast, pyridine derivatives () exhibit deshielded aromatic protons (δ > 8 ppm) due to the electron-withdrawing nitrogen .

IR Spectroscopy :

- The C-F stretch in the target compound would appear near 1220–1150 cm⁻¹, distinct from C-Cl (708 cm⁻¹ in ) and C-Br (550–600 cm⁻¹) stretches .

Biological Activity

2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-fluorophenyl group and a methyl group, which enhances its lipophilicity and metabolic stability. The presence of fluorine is particularly notable as it influences the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

1. Anticonvulsant Activity

Research indicates that compounds with a pyrrolidine core, including this compound, exhibit anticonvulsant properties. The introduction of fluorine enhances the metabolic stability of these compounds, making them more effective in animal models of epilepsy. Studies have shown that fluorinated derivatives can modulate GABA-A receptors, which are crucial in controlling neuronal excitability .

2. Anticancer Potential

Pyrrolidine derivatives have been explored for their anticancer activities. For instance, some studies demonstrated that modifications in the pyrrolidine structure could lead to compounds with enhanced cytotoxicity against various cancer cell lines. In particular, this compound has shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.0 | Apoptosis induction |

| Reference Drug (e.g., Bleomycin) | FaDu | 7.5 | DNA damage |

3. Neuropharmacological Effects

The compound has also been studied for its effects on neurotransmitter systems. It acts as a positive allosteric modulator of GABA-A receptors, which may provide therapeutic benefits for conditions such as anxiety and depression. The modulation of these receptors by fluorinated compounds can lead to improved efficacy and reduced side effects compared to traditional anxiolytics .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- GABA-A Receptor Modulation : Enhances inhibitory neurotransmission, providing anticonvulsant and anxiolytic effects.

- Cytotoxic Mechanisms in Cancer Cells : Induces apoptosis through mitochondrial pathways and affects cell cycle regulation.

- Metabolic Stability : The fluorine substitution increases resistance to metabolic degradation, allowing for sustained therapeutic action .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- A study demonstrated significant anticonvulsant activity in rodent models when administered at specific dosages, showing a reduction in seizure frequency compared to control groups .

- Another investigation into its anticancer properties revealed that the compound inhibited cell proliferation in breast cancer cell lines by modulating apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.